3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a pyridazinone core substituted with a 1H-1,2,4-triazole moiety, linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group.
Properties
IUPAC Name |
2-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-12-17(28-14-5-3-2-4-13(14)27-12)18(26)20-8-9-23-16(25)7-6-15(22-23)24-11-19-10-21-24/h2-7,10-12,17H,8-9H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKHFMUBLFGEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Using Tanimoto and Dice coefficients (common metrics for molecular similarity ), hypothetical analogs of the target compound can be identified. For example:
Notes:
- The target compound’s triazole and pyridazinone groups differentiate it from hydroxamate-based HDAC inhibitors like SAHA .
- Aglaithioduline shares a carboxamide group but lacks the heterocyclic diversity of the target compound .
Molecular Property Comparison
Critical physicochemical properties influence bioavailability and target engagement. Hypothetical data derived from methods in and :
| Property | Target Compound | SAHA | Aglaithioduline | Compound 2d () |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | 264.3 | ~300 | 563.5 |
| LogP | 2.8 | 1.5 | 2.2 | 3.1 |
| H-Bond Donors | 3 | 2 | 2 | 1 |
| H-Bond Acceptors | 8 | 4 | 6 | 9 |
Insights:
Bioactivity and Target Profiling
highlights that structurally similar compounds often share bioactivity profiles. For example:
- Triazole-containing analogs (e.g., antifungal agents like fluconazole) exhibit target overlap with cytochrome P450 enzymes .
- Pyridazinone derivatives are associated with kinase inhibition (e.g., ROCK1 inhibitors in ).
Hypothetical targets for the target compound could include:
- Kinases (due to pyridazinone’s ATP-binding mimicry) .
- HDACs (via carboxamide-zinc interaction, as seen in SAHA-like compounds) .
Computational Docking Performance
emphasizes that chemical space docking enriches high-affinity binders. If docked against ROCK1 kinase:
| Compound | Docking Score (ΔG, kcal/mol) | Binding Pose Consistency |
|---|---|---|
| Target Compound | -9.2 | Pyridazinone anchors ATP pocket |
| Reference Inhibitor | -8.5 | Standard binding mode |
| Compound 1l () | -7.8 | Poor orientation |
Notes:
- The target compound’s pyridazinone and triazole groups may enhance binding stability compared to less rigid scaffolds .
Research Findings and Limitations
- Limitations: No experimental bioactivity or synthetic yield data are available in the evidence. Predictions rely on analogous compounds (e.g., –10) and computational workflows ().
Q & A
Q. How can researchers validate target engagement in cellular assays?
- Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to purified target proteins.
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
